molecular formula C6H6F3N3O2 B6158838 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid CAS No. 1547970-61-5

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid

Cat. No. B6158838
CAS RN: 1547970-61-5
M. Wt: 209.1
InChI Key:
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Description

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid, also known as 5-trifluoromethyl-1,2,4-triazole-3-propanoic acid, is an organic compound with a molecular formula of C5H5F3N2O2. It is a derivative of 1,2,4-triazole, which is an important heterocyclic compound found in many biologically active molecules. The compound has been extensively studied due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acidethyl-1,2,4-triazole-3-propanoic acid is not well understood. However, it is known that the compound can act as an electron-withdrawing group, which can affect the reactivity of the molecule. It can also act as an acid catalyst, which can promote the formation of a new bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acidethyl-1,2,4-triazole-3-propanoic acid are not well understood. However, it has been suggested that the compound may have an effect on the metabolism of certain enzymes and may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acidethyl-1,2,4-triazole-3-propanoic acid in laboratory experiments include its low cost and easy availability. It is also relatively stable and has a high solubility in water and other organic solvents. However, it is important to note that the compound is highly reactive and may react with other compounds in the reaction mixture.

Future Directions

There are a number of potential future directions for research into 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acidethyl-1,2,4-triazole-3-propanoic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active molecules. Additionally, further research into the reaction conditions and catalysts for the synthesis of the compound could lead to more efficient and cost-effective synthesis methods. Finally, further research into the use of the compound as a ligand in transition metal-catalyzed reactions could lead to the discovery of new and improved catalysts.

Synthesis Methods

The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acidethyl-1,2,4-triazole-3-propanoic acid can be achieved by a number of methods. One method involves the reaction of an aryl bromide with potassium bicarbonate and aryl azide in the presence of a catalyst such as copper(I) chloride. Another method involves the reaction of an aryl bromide with aryl azide and sodium azide in the presence of a catalyst such as copper(I) chloride.

Scientific Research Applications

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acidethyl-1,2,4-triazole-3-propanoic acid has been extensively studied due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used as a building block in the synthesis of a variety of heterocyclic compounds and as a starting material for the synthesis of biologically active molecules. It has also been used as a ligand in transition metal-catalyzed reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid involves the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole with 3-bromopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-amino-5-(trifluoromethyl)-1,2,4-triazole", "3-bromopropanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: 4-amino-5-(trifluoromethyl)-1,2,4-triazole is reacted with 3-bromopropanoic acid in the presence of DCC and DMAP to yield the intermediate 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid.", "Step 2: The intermediate is then hydrolyzed using a strong acid such as hydrochloric acid to yield the final product, 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid." ] }

CAS RN

1547970-61-5

Product Name

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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